(2R,6S)-2,6-dimethylmorpholin-3-one is a synthetic organic compound categorized under morpholine derivatives. The compound's IUPAC name reflects its specific stereochemistry, which is crucial for its biological activity. It is recognized for its potential applications in medicinal chemistry, particularly as a scaffold in drug design due to its ability to interact with various biological targets.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratories specializing in organic chemistry. Its CAS Registry Number is 1338806-73-7, and it is listed in databases such as PubChem and GtoPdb, where it is associated with specific pharmacological activities .
(2R,6S)-2,6-dimethylmorpholin-3-one belongs to the class of synthetic organic compounds. Its classification is significant as it informs researchers about its potential reactivity and interactions with biological systems.
The synthesis of (2R,6S)-2,6-dimethylmorpholin-3-one typically involves cyclization reactions using appropriate precursors. One common method includes:
Industrial production may utilize advanced techniques such as continuous flow reactors to optimize yield and purity. Purification methods often include chromatography to isolate the compound effectively.
The molecular formula of (2R,6S)-2,6-dimethylmorpholin-3-one is . It features a morpholine ring with two methyl groups at the 2 and 6 positions and a carbonyl group at the 3 position.
The stereochemistry (2R,6S) indicates specific spatial arrangements that are crucial for its biological activity.
(2R,6S)-2,6-dimethylmorpholin-3-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The chemical properties include stability under standard laboratory conditions but may vary under extreme temperatures or in the presence of strong acids or bases.
(2R,6S)-2,6-dimethylmorpholin-3-one has significant applications in scientific research and drug development:
The morpholinone ring system is efficiently constructed through the acid-catalyzed cyclization of diisopropanolamine derivatives. In this approach, 2,2'-diisopropanolamine undergoes dehydration and ring closure in concentrated sulfuric acid at controlled temperatures (typically 0-5°C). This reaction proceeds via bisulfate ester intermediates, with the cyclic sulfate ester serving as a crucial electrophile for intramolecular amide formation. The morpholinone ring closure is completed through careful hydrolysis, yielding the racemic 2,6-dimethylmorpholin-3-one scaffold in >85% yield. This method provides a robust foundation for subsequent stereochemical resolution but lacks inherent stereoselectivity, necessitating downstream enantiomeric enrichment strategies [3].
An alternative route employs stereochemically defined cis-2,6-dimethylmorpholine (CAS: 6485-55-8) as a precursor. The morpholine nitrogen undergoes selective oxidation using peroxides (e.g., m-CPBA) or catalytic hydrogen peroxide with tungstate catalysts, introducing the C3 carbonyl group. The stereochemical integrity at the C2 and C6 positions is preserved during oxidation due to the absence of acidic protons alpha to nitrogen. This method is particularly valuable when starting from enantiomerically enriched morpholine intermediates (e.g., >98% ee), as the oxidation step proceeds without racemization. The reaction requires precise temperature control (-10°C to 25°C) to prevent N-oxidation byproducts. Typical isolated yields range from 70-85%, with the stereochemistry dictated entirely by the starting morpholine [4].
Table 1: Key Synthetic Routes to the Morpholinone Core
Strategy | Key Reagent/Conditions | Intermediate | Yield Range | Stereochemical Outcome |
---|---|---|---|---|
Precursor Cyclization | H₂SO₄, 0-5°C, Hydrolysis | Diisopropanolamine derivative | 85-92% | Racemic |
Oxidative Functionalization | m-CPBA, CH₂Cl₂, -10°C to 25°C | cis-2,6-Dimethylmorpholine | 70-85% | Retained from precursor |
Resolution of racemic 2,6-dimethylmorpholin-3-one is efficiently achieved via preparative chiral chromatography. This technique utilizes polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose derivatives, packed in large-diameter columns (20-50 cm ID). Separation is optimized using hydrocarbon/alcohol mobile phases (e.g., heptane/isopropanol 90:10 to 70:30). The (2R,6S)-enantiomer typically elutes before its (2S,6R) counterpart under these conditions. This process delivers enantiomeric excess (ee) values exceeding 99.5% with recovery rates of 35-45% per cycle for the target isomer. While highly effective for gram-to-kilogram scale purification, solvent consumption and throughput limitations make it less ideal for multi-tonne production without specialized simulated moving bed (SMB) technology [3].
Direct enantioselective synthesis employs L-proline-derived catalysts to construct the morpholinone ring with inherent stereocontrol. In a key methodology, a prolinamide catalyst (10-15 mol%) facilitates the intramolecular aldol cyclization of a keto-amine precursor in aprotic solvents (DMF or DCM) at -20°C. This reaction proceeds through an enamine transition state, where the catalyst’s stereodirecting groups control the facial approach of the electrophile, establishing the (2R,6S) configuration. Optimization has achieved 90-92% ee and yields of 65-75%. Further enhancement to >98% ee is possible via single recrystallization from ethyl acetate/heptane mixtures. This approach significantly reduces reliance on resolution but requires stringent exclusion of moisture and elevated catalyst loadings relative to metal-catalyzed systems [3].
Table 2: Comparison of Stereochemical Control Methods
Technique | Principle | Key Conditions | ee Achieved | Throughput Considerations |
---|---|---|---|---|
Chiral Chromatography | Diastereomeric adsorption/desorption | Polysaccharide CSPs, Heptane/IPA | ≥99.5% | Moderate (scale-up with SMB) |
Proline Organocatalysis | Enantioselective intramolecular aldol | 10-15 mol% catalyst, -20°C, DMF | 90-92% (→98%) | High (catalyst cost/recovery) |
Transitioning from batch to continuous flow processing addresses key scalability challenges in morpholinone synthesis. In the oxidative pathway, a telescoped flow system integrates morpholine dissolution, oxidation, and quenching. The reaction stream (0.1-0.5 M morpholine in ethyl acetate) combines with m-CPBA solution (1.05 equiv in EA) at a T-mixer before entering a PFA tubular reactor (10-50 mL volume, 25°C, residence time 8-12 minutes). This setup achieves near-quantitative conversion (>99%) with improved heat dissipation, minimizing epimerization and over-oxidation byproducts. Direct in-line extraction with aqueous sodium sulfite/sodium carbonate solution removes m-chlorobenzoic acid waste before product crystallization. This system enhances productivity (space-time yield: 0.8-1.2 kg/L·day) and reduces solvent consumption by >40% compared to batch reactors. Similar flow platforms are applied to organocatalytic aldol cyclizations, utilizing immobilized proline catalysts in packed-bed reactors to facilitate catalyst recycling .
Table 3: Continuous Flow Process Parameters for Key Steps
Synthetic Step | Reactor Type | Residence Time | Temperature | Conversion/ Yield | Productivity Gain vs. Batch |
---|---|---|---|---|---|
Morpholine Oxidation | Tubular (PFA) | 8-12 min | 25°C | >99% / 88-91% | 3.5-fold yield increase |
Organocatalytic Cyclization | Packed-Bed (Silica-immobilized catalyst) | 30-45 min | -20°C | 95% / 82-85% | Catalyst reuse >15 cycles |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: